molecular formula C21H24N4O4 B8689751 (2-Morpholin-4-yl-5-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone

(2-Morpholin-4-yl-5-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone

Cat. No. B8689751
M. Wt: 396.4 g/mol
InChI Key: MPQDFTLAQDFNLN-UHFFFAOYSA-N
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Patent
US07427612B2

Procedure details

The title compound was prepared according to the procedure described for example 1 from (2-Fluoro-5-nitro-phenyl)-(4-phenyl-piperazin-1-yl)-methanone and morpholine (87%, yellow solid, MS (m/e): 397.3 (M+H, 100%)
Name
(2-Fluoro-5-nitro-phenyl)-(4-phenyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]([N:13]1[CH2:18][CH2:17][N:16]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:15][CH2:14]1)=[O:12].[NH:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1>>[N:25]1([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[C:11]([N:13]2[CH2:18][CH2:17][N:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:15][CH2:14]2)=[O:12])[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1

Inputs

Step One
Name
(2-Fluoro-5-nitro-phenyl)-(4-phenyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N1CCN(CC1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N1CCN(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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